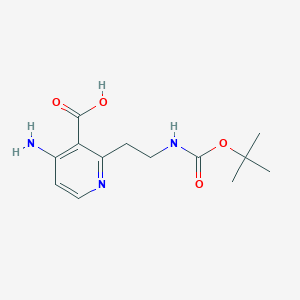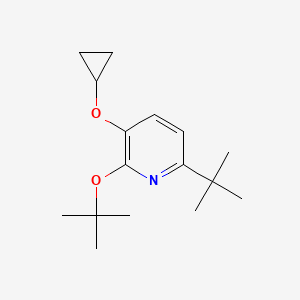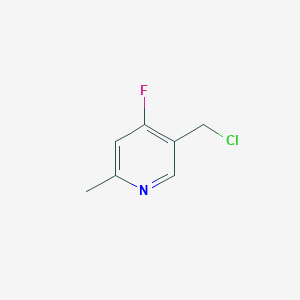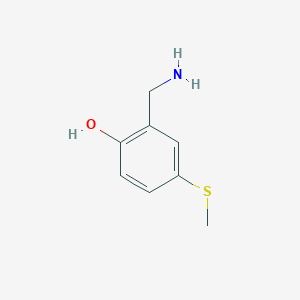
4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives. These compounds have a (-NH2) group attached to the gamma carbon atom. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis .
Preparation Methods
The synthesis of 4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid involves several steps. One common method includes the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting Boc-protected amine can then be further reacted with other reagents to form the desired compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid involves the protection and deprotection of the amino group. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amino group from unwanted reactions during subsequent synthetic steps . The Boc group can be removed using acids such as trifluoroacetic acid, regenerating the free amine .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids and derivatives, such as:
tert-Butoxycarbonyl-protected glycine: Used in peptide synthesis, similar to 4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid.
tert-Butoxycarbonyl-protected alanine: Another Boc-protected amino acid used in organic synthesis.
tert-Butoxycarbonyl-protected phenylalanine: Used in the synthesis of more complex peptides and proteins.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions at the nicotinic acid moiety while protecting the amino group .
Properties
Molecular Formula |
C13H19N3O4 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
4-amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-7-5-9-10(11(17)18)8(14)4-6-15-9/h4,6H,5,7H2,1-3H3,(H2,14,15)(H,16,19)(H,17,18) |
InChI Key |
NOJVQVLKKWUCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=CC(=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-[[16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14848866.png)









